N-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic synthesis due to its unique chemical properties. This compound is characterized by the presence of an acetamido group, a fluorine atom, and a boronic ester moiety, making it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester typically involves the reaction of 5-acetamido-2-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom and acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typical.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The fluorine atom enhances the compound’s stability and reactivity, while the acetamido group provides additional sites for chemical modification .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenylboronic Acid Pinacol Ester
- 4-Aminophenylboronic Acid Pinacol Ester
- 2-Formylphenylboronic Acid Pinacol Ester
Uniqueness
5-Acetamido-2-fluorophenylboronic Acid Pinacol Ester stands out due to the presence of both an acetamido group and a fluorine atom, which confer unique reactivity and stability compared to other boronic esters. These features make it particularly valuable in applications requiring precise chemical modifications and high stability .
Properties
Molecular Formula |
C14H19BFNO3 |
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Molecular Weight |
279.12 g/mol |
IUPAC Name |
N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-10-6-7-12(16)11(8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
InChI Key |
QYIIYMIQIGRJNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C)F |
Origin of Product |
United States |
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